molecular formula C22H25N3O3S B2786875 tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 1112036-92-6

tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B2786875
CAS No.: 1112036-92-6
M. Wt: 411.52
InChI Key: FKMTZNKAHRNGEH-UHFFFAOYSA-N
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Description

tert-Butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the allyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.

    Formation of the thioester linkage: This step involves the reaction of a thiol with an acylating agent to form the thioester bond.

    Introduction of the tert-butyl group: This can be achieved through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate can be compared with other similar compounds, such as:

    tert-Butyl acetate: A simpler ester with different reactivity and applications.

    Pyrrolo[3,2-d]pyrimidine derivatives: Compounds with similar core structures but different functional groups, leading to varied reactivity and applications.

The uniqueness of tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(5-methyl-4-oxo-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-6-12-25-20(27)19-18(16(13-24(19)5)15-10-8-7-9-11-15)23-21(25)29-14-17(26)28-22(2,3)4/h6-11,13H,1,12,14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMTZNKAHRNGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1CC=C)N(C=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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